N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide
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Description
N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to "N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide" have been synthesized and characterized for their potential in various biological activities. For instance, the synthesis of new thiazole derivatives has been explored for their cytotoxic activities against certain cancer cell lines, suggesting the role of such compounds in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating the utility of thiazole derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial evaluation of thiazole derivatives. The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives have shown significant activity against a range of microbial strains, highlighting the potential of such compounds in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016). This suggests that "this compound" could also be explored for its antimicrobial properties.
Corrosion Inhibition
Thiazole derivatives have also been studied for their corrosion inhibition properties, which could be an important application for "this compound". Research on new thiazole-based pyridine derivatives has demonstrated potential corrosion inhibitors for mild steel, providing insights into the applications of such compounds in material science and engineering (Chaitra, Mohana, & Tandon, 2016).
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-16-9-5-6-14(12-16)10-11-21-18(25)17-13-28-20(23-17)24-19(26)22-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDUFLOKKQSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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